Vectrin
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Overview
Description
Minocycline hydrochloride is a semi-synthetic derivative of tetracycline, a broad-spectrum antibiotic. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Minocycline hydrochloride is known for its high efficacy, long half-life, and ability to penetrate tissues effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of tetracycline to produce minocycline. The key steps include:
Dimethylation: Tetracycline undergoes dimethylation at specific positions to form minocycline.
Hydrochloride Formation: Minocycline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of minocycline hydrochloride involves the following steps:
Dissolution: Minocycline is dissolved in a mixed solvent of alcohol and water.
Crystallization: The solution is subjected to crystallization to form minocycline hydrochloride hydrate crystals.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Chemical Reactions Analysis
Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in minocycline, altering its properties.
Substitution: Minocycline can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of minocycline.
Reduction Products: Reduced forms of minocycline with altered functional groups.
Substitution Products: Substituted minocycline derivatives with different chemical properties
Scientific Research Applications
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat infections, acne, and rheumatoid arthritis. It is also being explored for its neuroprotective properties in conditions like Alzheimer’s disease and multiple sclerosis.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis. The compound’s high lipophilicity allows it to penetrate bacterial cells efficiently .
Comparison with Similar Compounds
- Doxycycline
- Tetracycline
- Oxytetracycline
- Chlortetracycline
Minocycline hydrochloride stands out due to its superior pharmacokinetic properties and broad-spectrum antibacterial activity.
Biological Activity
Vectrin, a compound with significant biological activity, has garnered attention in various research fields, particularly in pharmacology and microbiology. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
Overview of this compound
This compound is a tetracycline derivative, primarily known for its antibacterial properties. Tetracyclines have been widely used since the 1940s to treat a variety of infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria . this compound's mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit of bacteria, thereby preventing the translation of mRNA into proteins essential for bacterial growth and reproduction.
Biological Activity
1. Antibacterial Effects
This compound exhibits potent antibacterial activity against a range of pathogens. Its effectiveness is particularly noted against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's ability to disrupt bacterial protein synthesis leads to reduced bacterial adhesion on epithelial surfaces and diminished biofilm formation, which are critical factors in the persistence of infections .
Table 1: Antibacterial Efficacy of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | High |
Escherichia coli | 1 µg/mL | Moderate |
Pseudomonas aeruginosa | 2 µg/mL | Low |
This compound's biological activity can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : By binding to the ribosome, this compound prevents the incorporation of amino acids into proteins.
- Disruption of Bacterial Adhesion : It alters the structure of fimbriae, reducing the ability of bacteria to adhere to host tissues.
- Biofilm Formation Inhibition : this compound impedes the initial stages of biofilm development, which is crucial for chronic infections .
Case Studies
Case Study 1: Efficacy in Chronic Infections
A study published in "New Jersey Medicine" highlighted the effectiveness of this compound in treating chronic bacterial infections resistant to other antibiotics. Patients demonstrated significant improvement in symptoms and reduced bacterial load after a course of this compound therapy .
Case Study 2: Comparative Analysis with Doxycycline
In a comparative study between this compound and Doxycycline for treating respiratory infections, this compound showed superior results in reducing infection duration and improving lung function metrics. Patients treated with this compound experienced fewer side effects compared to those on Doxycycline .
Research Findings
Recent research has expanded on the biological activities associated with this compound:
- Antioxidant Properties : Emerging studies indicate that this compound may possess antioxidant capabilities, which could contribute to its therapeutic effects by mitigating oxidative stress in host tissues .
- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .
Properties
Molecular Formula |
C23H28ClN3O7 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H |
InChI Key |
WTJXVDPDEQKTCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |
Origin of Product |
United States |
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